molecular formula C7H11N3 B2412222 2,6-Bis(methylamino)pyridine CAS No. 40263-64-7

2,6-Bis(methylamino)pyridine

Cat. No.: B2412222
CAS No.: 40263-64-7
M. Wt: 137.186
InChI Key: YWLKXMKIKWXYSQ-UHFFFAOYSA-N
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Description

2,6-Bis(methylamino)pyridine is an organic compound that belongs to the class of heterocyclic amines. It is characterized by a pyridine ring substituted with two methylamino groups at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Bis(methylamino)pyridine typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of methylamine. This reaction is carried out in the presence of copper sulfate as a catalyst. The reaction mixture is heated in a bomb at 160°C for approximately 15 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(methylamino)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Bis(methylamino)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(methylamino)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic processes and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Bis(dimethylamino)pyridine: Similar in structure but with dimethylamino groups instead of methylamino groups.

    2,4-Bis(methylamino)pyridine: Differing in the position of the methylamino groups on the pyridine ring.

Uniqueness: 2,6-Bis(methylamino)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over chemical behavior is required .

Properties

IUPAC Name

2-N,6-N-dimethylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-8-6-4-3-5-7(9-2)10-6/h3-5H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLKXMKIKWXYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40263-64-7
Record name 2-N,6-N-dimethylpyridine-2,6-diamine
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